(S)-2-Amino-2-(o-tolyl)ethanol

Description

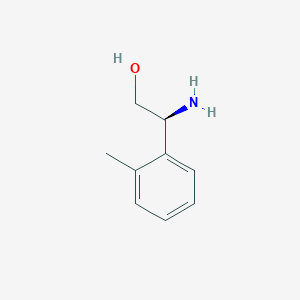

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(2-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOFHSAPFDGCGW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical and Structural Properties of S 2 Amino 2 O Tolyl Ethanol

(S)-2-Amino-2-(o-tolyl)ethanol, also known as (S)-α-(Aminomethyl)-2-methylbenzenemethanol, is a chiral compound characterized by a tolyl group (a benzene (B151609) ring substituted with a methyl group) and an aminoethanol backbone. The specific spatial orientation of the substituents around the chiral carbon center defines its (S)-configuration, which is crucial for its role in stereoselective transformations.

| Property | Data |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| CAS Number | 1213107-41-5 |

| Appearance | Varies (typically solid) |

| Classification | Chiral Building Block, Organic Amine, Alcohol |

The data in this table is compiled from standard chemical supplier information. bldpharm.com

Synthesis of S 2 Amino 2 O Tolyl Ethanol

The synthesis of chiral β-amino alcohols like (S)-2-Amino-2-(o-tolyl)ethanol is a central focus in organic chemistry. westlake.edu.cn General strategies for producing such compounds with high enantiomeric purity often involve the asymmetric reduction of α-amino ketones or the ring-opening of chiral epoxides.

Key synthetic approaches applicable to this class of compounds include:

Asymmetric Hydrogenation: The reduction of the corresponding α-amino ketone using a chiral catalyst can yield the desired (S)-enantiomer with high selectivity.

Reductive Amination: Asymmetric reductive amination of α-hydroxy ketones is another powerful method for producing chiral amino alcohols, often employing engineered amine dehydrogenases for high stereoselectivity. nih.gov

From Chiral Pool: Synthesis can also start from enantiomerically pure precursors, such as amino acids, which are then chemically modified to yield the target amino alcohol.

These methods often face challenges in achieving perfect selectivity and yield, making the development of new, efficient synthetic routes an ongoing area of research. westlake.edu.cnacs.org

Applications in Asymmetric Synthesis

The primary value of (S)-2-Amino-2-(o-tolyl)ethanol lies in its application in asymmetric catalysis and synthesis, where it can serve multiple roles.

A chiral auxiliary is a molecule temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Amino alcohols are effective in this role because they can form cyclic intermediates, such as oxazolidinones, which create a sterically defined environment. This environment blocks one face of the reacting molecule, forcing the reaction to occur on the other face, thus leading to a specific stereoisomer. After the reaction, the auxiliary can be cleaved and recovered.

This compound can act as a ligand, binding to a metal center to form a chiral catalyst. Such catalysts are used in a wide range of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. sioc-journal.cnrsc.org The amino and hydroxyl groups of the molecule can coordinate to the metal, creating a rigid and well-defined chiral pocket around the active site that dictates the stereochemistry of the product. rsc.org

| Application Area | Role of Amino Alcohol | Typical Reactions |

| Asymmetric Alkylation | Chiral Auxiliary | Formation of α-substituted carboxylic acids |

| Asymmetric Aldol Reactions | Chiral Auxiliary | Stereoselective C-C bond formation |

| Enantioselective Reduction | Chiral Ligand | Reduction of ketones to chiral alcohols |

| Enantioselective Addition | Chiral Ligand | Addition of organometallic reagents to aldehydes |

Role As a Synthetic Precursor

Beyond its direct use in asymmetric reactions, (S)-2-Amino-2-(o-tolyl)ethanol serves as a key intermediate or building block in the synthesis of more complex molecules. myskinrecipes.commyskinrecipes.com Its functional groups—the primary amine and primary alcohol—allow for a wide range of chemical transformations. It is particularly valuable in the pharmaceutical industry for constructing active pharmaceutical ingredients (APIs) where specific stereochemistry is essential for biological activity. myskinrecipes.comnih.gov

Spectroscopic Characterization

The structure and purity of (S)-2-Amino-2-(o-tolyl)ethanol are confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, showing characteristic signals for the aromatic tolyl protons, the methyl group, and the protons of the aminoethanol backbone.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (151.21 g/mol ).

Infrared (IR) Spectroscopy: IR spectra would show characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine groups, as well as C-H and C=C bonds of the aromatic ring.

Structural and Conformational Analysis

The precise three-dimensional arrangement of (S)-2-Amino-2-(o-tolyl)ethanol is fundamental to its function. Techniques like X-ray crystallography could be used to determine its solid-state structure, revealing bond lengths, angles, and the conformation of the molecule. Computational modeling is also employed to understand its preferred conformations in solution, which is crucial for predicting its behavior as a chiral ligand or auxiliary. The ability of the amino and hydroxyl groups to form intramolecular hydrogen bonds can significantly influence its conformational preferences and, consequently, its effectiveness in stereoselective synthesis.

Conclusion and Future Research Directions in the Chemistry of S 2 Amino 2 O Tolyl Ethanol

(S)-2-Amino-2-(o-tolyl)ethanol, as a representative of the chiral amino alcohol family, has benefited from significant advancements in asymmetric synthesis. The development of robust methods for synthesizing these compounds, such as asymmetric transfer hydrogenation and biocatalysis, has made them more accessible. westlake.edu.cnnih.govacs.org Their application as reliable chiral auxiliaries and ligands has had a profound impact on stereoselective synthesis, enabling the efficient production of single-enantiomer pharmaceuticals and fine chemicals. sioc-journal.cnrsc.org The ability to control stereochemistry is critical, as different stereoisomers of a drug can have vastly different biological effects. nih.gov

Despite progress, challenges remain. A primary research gap is the development of more efficient, scalable, and sustainable methods for the synthesis of specific amino alcohols like the o-tolyl variant. westlake.edu.cn Many current methods still rely on expensive catalysts or require multiple synthetic steps. westlake.edu.cn Furthermore, while the utility of amino alcohols as a class is well-established, the specific performance of less common derivatives like this compound in various catalytic systems is often under-documented. A significant challenge is the "rational design" of ligands for new chemical transformations; predicting which amino alcohol structure will be optimal for a given reaction remains largely empirical.

The field of chiral amino alcohols is continually evolving, with several emerging trends pointing toward future applications.

Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases, to produce chiral amino alcohols is a rapidly growing area. nih.govacs.org This approach offers high selectivity under mild, environmentally friendly conditions. mdpi.com

Sustainable Catalysis: There is a strong push towards replacing precious metal catalysts (e.g., rhodium, palladium) with catalysts based on more abundant and less toxic metals like copper or iron, for which chiral amino alcohols can serve as effective ligands. nih.govnih.gov

Advanced Materials: Chiral amino alcohols are being explored as building blocks for chiral polymers and metal-organic frameworks (MOFs), creating materials with unique optical or catalytic properties.

Flow Chemistry: Integrating the synthesis and application of chiral amino alcohol-derived catalysts into continuous flow systems is an emerging trend that promises improved efficiency, safety, and scalability for chemical manufacturing.

As the demand for enantiomerically pure compounds continues to grow across science and industry, the development and application of versatile chiral building blocks like this compound will remain a vibrant and important area of chemical research. chiralpedia.com

Q & A

Q. What are the common synthetic strategies for preparing enantiomerically pure (S)-2-Amino-2-(o-tolyl)ethanol?

Enantioselective synthesis typically involves asymmetric reduction of ketone precursors or resolution of racemic mixtures. For example, nitro intermediates like (S)-2-nitro-1-(o-tolyl)ethanol can be reduced catalytically using chiral catalysts (e.g., Ru-BINAP complexes) to yield the target amino alcohol with high enantiomeric excess (ee). Optical purity is often confirmed via chiral HPLC, as demonstrated in related compounds . Alternative routes may employ enzymatic resolution or chiral auxiliaries.

Q. How is the enantiomeric purity of this compound validated experimentally?

Chiral HPLC with columns such as Chiralpak IB (using hexane/isopropanol eluents) is standard for determining ee. For instance, analogous compounds like (S)-2-nitro-1-(o-tolyl)ethanol showed baseline separation of enantiomers at 220 nm, with retention times distinguishing minor and major peaks . Polarimetry and NMR with chiral solvating agents are complementary methods.

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- NMR : H and C NMR identify the o-tolyl group (e.g., aromatic protons at δ 6.8–7.3 ppm) and ethanolamine backbone.

- X-ray crystallography : Resolves absolute configuration, as seen in structurally related ligands with o-tolyl groups, where torsional angles (e.g., 51.7° twist) confirm steric effects .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO: calc. 152.1075, observed 152.1076).

Advanced Research Questions

Q. How does the o-tolyl substituent influence stereochemical outcomes in catalytic asymmetric synthesis?

The ortho-methyl group introduces steric hindrance, favoring specific transition states in asymmetric reductions. For example, in Pt complexes with o-tolyl ligands, crystallography reveals distorted geometries that stabilize π-π interactions and metal-ligand charge transfer (MLCT) states, which can analogously guide chiral catalyst design for amino alcohol synthesis . Computational modeling (DFT) can predict steric and electronic effects on enantioselectivity.

Q. What computational approaches are used to predict biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like enzymes or receptors. For related amino alcohols, docking revealed hydrogen bonds (e.g., 1.96–2.20 Å with Gln215) and π-π interactions (4.12–4.25 Å with Tyr201) in collagenase, correlating with IC values . Free energy calculations (MM-PBSA) further quantify binding affinities.

Q. How do aryl substituent variations (e.g., o-tolyl vs. p-tolyl) alter physicochemical properties?

- Lipophilicity : o-Tolyl increases logP compared to p-tolyl due to reduced symmetry and enhanced hydrophobic interactions.

- Solubility : Ortho-substitution may reduce aqueous solubility compared to para analogs, as seen in hydrochloride salts of (S)-2-Amino-2-(p-tolyl)ethanol .

- Thermal stability : Differential scanning calorimetry (DSC) of derivatives shows o-tolyl compounds exhibit lower melting points (e.g., 75–77°C for 2-Aminoethanol hydrochloride analogs) due to hindered crystal packing .

Methodological Notes

- Stereochemical Analysis : Always cross-validate ee using both HPLC and circular dichroism (CD) spectroscopy.

- Safety : Handle amino alcohols in inert atmospheres to prevent oxidation; use enclosed transfer systems for hygroscopic derivatives .

- Data Interpretation : When analyzing docking results, prioritize poses with conserved hydrogen-bonding patterns and low Gibbs free energy values (e.g., <−6 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.